molecular formula C11H14O B1315845 3-(2-Ethoxyphenyl)-1-propene CAS No. 3698-31-5

3-(2-Ethoxyphenyl)-1-propene

Cat. No.: B1315845
CAS No.: 3698-31-5
M. Wt: 162.23 g/mol
InChI Key: PWELCSAEYLPLQB-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1-propene is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.

Biochemical Analysis

Biochemical Properties

3-(2-Ethoxyphenyl)-1-propene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific enzymes, leading to their inhibition or activation . For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can disrupt normal cellular functions and lead to altered cell behavior. Additionally, this compound can interact with DNA, causing changes in gene expression that contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells . Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. The long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant biological changes . For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of dosage considerations in the use of this compound for research and therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution of this compound can influence its biological activity, as the concentration of the compound in different cellular compartments can affect its interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and influence its biological effects. For example, the presence of this compound in the nucleus can facilitate its interaction with DNA and transcription factors, leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-1-propene typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-ethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1-propene
  • 3-(2-Hydroxyphenyl)-1-propene
  • 3-(2-Fluorophenyl)-1-propene

Uniqueness

3-(2-Ethoxyphenyl)-1-propene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological properties. Compared to its analogs, the ethoxy group can enhance the compound’s lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

IUPAC Name

1-ethoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELCSAEYLPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561298
Record name 1-Ethoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3698-31-5
Record name 1-Ethoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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